

Application Notes and Protocols for TS 155-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2, also known as JBIR 100, is a macrocyclic lactone and a bafilomycin analogue with antibiotic properties[1][2]. It has been identified as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) and an inhibitor of thrombin-induced calcium entry into cells[1][2][3]. These mechanisms of action make **TS 155-2** a valuable tool for studying a variety of cellular processes, including intracellular pH regulation, organelle function, and calcium signaling pathways. This document provides detailed protocols for the dissolution and use of **TS 155-2** in cell culture experiments.

Data Presentation

Physical and Chemical Properties

Property	Value -	Reference
Alternate Name	JBIR 100	
Molecular Formula	Сз9Н60О11	-
Molecular Weight	~704.9 g/mol	-
Appearance	White solid	_
Storage	Store at -20°C	



Solubility of TS 155-2

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Soluble	
Ethanol	Soluble	
Methanol	Soluble	
Dimethylformamide (DMF)	Soluble	-
Water	Limited solubility	

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of TS 155-2

This protocol describes the preparation of a 10 mM stock solution of TS 155-2 in DMSO.

Materials:

- TS 155-2 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or incubator at 37°C (optional)
- Ultrasonic bath (optional)

Procedure:

Calculate the required mass of TS 155-2: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (g/mol) For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 704.9 g/mol = 7.049 mg



- Weigh the TS 155-2 powder: Carefully weigh out the calculated amount of TS 155-2 powder in a sterile microcentrifuge tube.
- Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the TS 155-2 powder. For a 10 mM stock solution, if you weighed 7.049 mg of TS 155-2, add 1 mL of DMSO.
- Dissolve the compound: Vortex the solution thoroughly. If the compound does not dissolve completely, you can warm the tube to 37°C for a short period and/or use an ultrasonic bath to aid dissolution.
- Aliquot and store: Once the TS 155-2 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored at -20°C, the stock solution should be used within one month; for storage up to six months, -80°C is recommended.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture. The final concentration will depend on the specific cell type and experimental design. As a reference, bafilomycin A1, a similar V-ATPase inhibitor, has been shown to inhibit cell growth in the range of 10-50 nM.

Materials:

- 10 mM TS 155-2 stock solution in DMSO
- Pre-warmed complete cell culture medium
- Sterile tubes for dilution

Procedure:

Determine the final desired working concentration: For this example, we will prepare a
working solution with a final concentration of 100 nM.



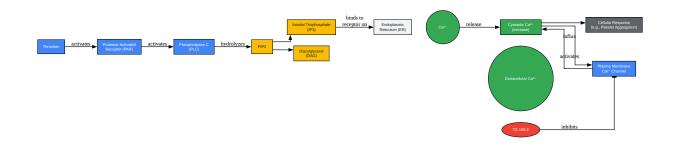
Perform serial dilutions:

- Intermediate Dilution (optional but recommended): To avoid pipetting very small volumes, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 μM intermediate solution.
 - Add 2 μL of the 10 mM stock solution to 198 μL of pre-warmed complete cell culture medium.
- Final Dilution: Dilute the intermediate solution to the final working concentration. To get to
 100 nM from a 100 μM intermediate solution, you would perform a 1:1000 dilution.
 - For example, to prepare 1 mL of the final working solution, add 1 μL of the 100 μM intermediate solution to 999 μL of pre-warmed complete cell culture medium.
- Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle
 control should contain the same final concentration of the solvent (in this case, DMSO) as
 the cells treated with TS 155-2.
- Add to cells: Gently mix the final working solution and add the appropriate volume to your cell culture plates.

Visualizations

Signaling Pathway of Thrombin-Induced Calcium Influx and its Inhibition by TS 155-2



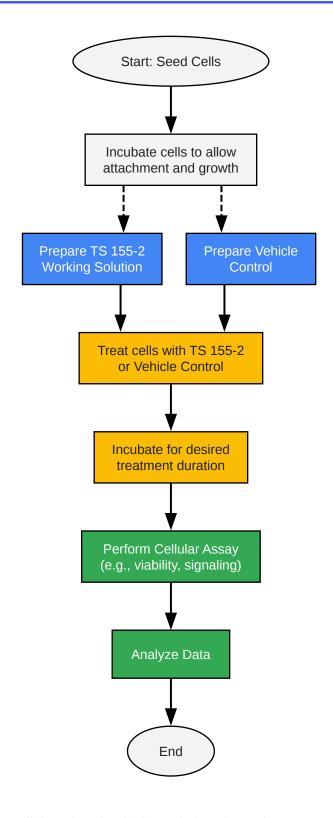


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Caption: Thrombin signaling pathway and the inhibitory action of TS 155-2.

General Experimental Workflow for Using TS 155-2 in Cell Culture





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Caption: Workflow for **TS 155-2** cell culture experiments.



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